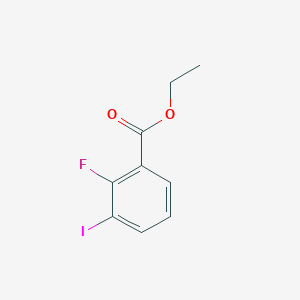

Ethyl 2-fluoro-3-iodobenzoate

Descripción

Ethyl 2-fluoro-3-iodobenzoate (CAS: 1260674-59-6) is a fluorinated and iodinated aromatic ester. It belongs to the chemical pesticide class and exhibits notable biochemical properties, including anti-cancer activity in in vitro assays . Its mechanism involves inhibition of cytokine IL-10 production in murine models and clinical trials for chronic granulomatous disease (CGD), with an optimal concentration of 100 µM determined via solid-phase microextraction studies on Candida glabrata . Despite its discontinued commercial availability (5g–25g sizes), it remains a model system for drug development due to its dual functional groups (fluoro and iodo), which enhance reactivity and binding specificity .

Propiedades

IUPAC Name |

ethyl 2-fluoro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZYTBVMFDLMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-iodobenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-3-iodobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-fluoro-3-aminobenzoate using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 2-fluoro-3-iodobenzoic acid.

Major Products Formed:

Substitution Reactions: Ethyl 2-fluoro-3-azidobenzoate, ethyl 2-fluoro-3-cyanobenzoate

Reduction Reactions: Ethyl 2-fluoro-3-aminobenzoate

Oxidation Reactions: Ethyl 2-fluoro-3-iodobenzoic acid

Aplicaciones Científicas De Investigación

Ethyl 2-fluoro-3-iodobenzoate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of ethyl 2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its chemical structure and the nature of the target enzyme. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular function and activity.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of Ethyl 2-fluoro-3-iodobenzoate with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (Da) | Substituent Positions | logP | Rotatable Bonds | Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| This compound | C₉H₈FIO₂ | 294.06 | 2-F, 3-I | N/A | N/A | N/A |

| tert-Butyl 2-fluoro-3-iodobenzoate | C₁₁H₁₂FIO₂ | 322.00 | 2-F, 3-I | 4.1 | 3 | 26 |

| Mthis compound | C₈H₆FIO₂ | 280.04 | 2-F, 3-I | N/A | N/A | N/A |

| Ethyl 3-fluoro-4-iodobenzoate | C₉H₈FIO₂ | 294.06 | 3-F, 4-I | N/A | N/A | N/A |

Key Observations :

- Ethyl vs. tert-Butyl Esters : The tert-butyl analog (CAS: 2404733-97-5) has a bulkier ester group, increasing molecular weight (322 vs. 294 Da) and logP (4.1), indicating higher lipophilicity. This enhances membrane permeability but may reduce aqueous solubility .

- Methyl Ester : The methyl analog (CAS: N/A) has the smallest ester group, reducing steric hindrance and molecular weight (280 Da), which may improve synthetic accessibility .

Actividad Biológica

Ethyl 2-fluoro-3-iodobenzoate is an organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoro group and an iodo group on a benzoate structure. The molecular formula for this compound is C9H8FIO2, and it has a molecular weight of approximately 294.06 g/mol. The presence of these halogen substituents significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and cellular receptors. The compound may function as an inhibitor or activator depending on the target enzyme's nature. Its halogen groups can facilitate nucleophilic substitution reactions, which are crucial for modulating enzyme activity.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to nucleoside metabolism, which could have implications for drug design targeting viral infections or cancer therapy .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains. For example, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

In addition to its antimicrobial activity, this compound has been evaluated for cytotoxic effects on human cancer cell lines. A study reported that the compound exhibited moderate cytotoxicity against human leukemia cells (HL-60), with an IC50 value indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15 |

| MCF-7 (breast cancer) | 25 |

Case Study 1: Drug Development

In a recent study focusing on drug development, this compound was synthesized as part of a series aimed at developing new antiviral agents. The compound demonstrated promising results in inhibiting viral replication in vitro, leading researchers to explore its potential as a therapeutic candidate against viral infections .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the fluoro and iodo substituents in enhancing the biological activity of this compound. Variations in these substituents resulted in altered potency against specific biological targets, emphasizing their role in modulating activity .

Q & A

Q. Methodological Guidance

- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile impurities (e.g., residual solvents) with detection limits <0.1% .

- X-ray crystallography : Resolve structural ambiguities caused by polymorphic forms .

- Elemental analysis : Verify stoichiometry and rule out halogen exchange (e.g., bromine contamination) .

For non-volatile impurities, use reversed-phase HPLC with UV detection at 254 nm .

How can this compound serve as a precursor for synthesizing fluorinated bioactive molecules?

Application-Focused Research

The compound’s iodine and fluorine substituents enable dual functionalization:

- Cross-coupling : Suzuki reactions with boronic acids to introduce aryl/heteroaryl groups .

- Nucleophilic displacement : Replace iodine with amines or thiols for drug-like scaffolds .

Researchers must optimize protecting groups for the ester moiety to prevent hydrolysis during multi-step syntheses .

What strategies can resolve low reproducibility in the synthesis of this compound across different laboratories?

Q. Data Contradiction Analysis

- Detailed procedural logs : Document exact equivalents of reagents, stirring rates, and cooling durations .

- Collaborative validation : Share batches between labs for parallel HPLC and NMR analysis .

- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., iodine source purity) .

Publish negative results to highlight unrecognized pitfalls (e.g., moisture sensitivity) .

How does the steric bulk of the ethyl ester group in this compound influence its reactivity compared to methyl analogs?

Q. Advanced Mechanistic Study

- Comparative kinetics : Perform competition reactions between ethyl and methyl esters under identical conditions .

- X-ray diffraction : Analyze crystal structures to measure steric hindrance around the reaction site .

- Molecular dynamics simulations : Model transition states to predict steric effects on activation energy .

Contradictory steric vs. electronic interpretations require isotopic tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.